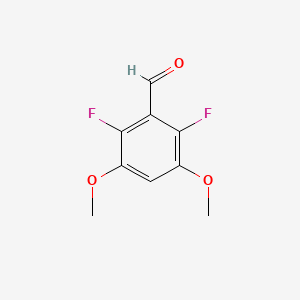

2,6-Difluoro-3,5-dimethoxybenzaldehyde

説明

2,6-Difluoro-3,5-dimethoxybenzaldehyde is a fluorinated and methoxylated aromatic aldehyde with the molecular formula C₉H₈F₂O₃ and a molecular weight of 202.16 g/mol. It features two fluorine atoms at the 2- and 6-positions of the benzene ring, two methoxy (-OCH₃) groups at the 3- and 5-positions, and an aldehyde (-CHO) group at the 1-position. The compound’s structure combines electron-withdrawing fluorine atoms and electron-donating methoxy groups, creating a unique electronic environment that influences its reactivity and physicochemical properties. It is primarily utilized as a synthetic precursor in pharmaceutical and agrochemical research, particularly for constructing fluorinated heterocycles or bioactive molecules .

特性

IUPAC Name |

2,6-difluoro-3,5-dimethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-13-6-3-7(14-2)9(11)5(4-12)8(6)10/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVICXVMCYMYWTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1F)C=O)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: One common method includes the nucleophilic aromatic substitution (S_NAr) reaction, where fluorine atoms are introduced to the benzaldehyde ring, followed by the addition of methoxy groups under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions: 2,6-Difluoro-3,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: Formation of 2,6-difluoro-3,5-dimethoxybenzoic acid.

Reduction: Formation of 2,6-difluoro-3,5-dimethoxybenzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

2,6-Difluoro-3,5-dimethoxybenzaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials

作用機序

The mechanism of action of 2,6-Difluoro-3,5-dimethoxybenzaldehyde involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. The methoxy groups can influence its solubility and overall chemical behavior. These interactions can affect cellular pathways and biological processes, making it a compound of interest in medicinal chemistry .

類似化合物との比較

Data Table: Key Properties of 2,6-Difluoro-3,5-dimethoxybenzaldehyde and Analogues

Reactivity and Functional Differences

Electronic Effects

- This compound : The fluorine atoms at 2- and 6-positions withdraw electron density via inductive effects, increasing the electrophilicity of the aldehyde group. Methoxy groups at 3- and 5-positions donate electrons through resonance, creating a balanced electronic profile ideal for nucleophilic aromatic substitution (NAS) or condensation reactions .

- Syringaldehyde : The hydroxyl group at the 4-position enhances hydrogen-bonding capacity and radical scavenging activity, making it suitable for antioxidant applications. However, the absence of fluorine reduces its utility in fluorinated drug synthesis .

Steric and Solubility Considerations

- Fluorine’s small atomic radius minimizes steric hindrance in this compound, allowing efficient participation in sterically demanding reactions. In contrast, bulkier substituents (e.g., hydroxyl in syringaldehyde) may limit reactivity in congested synthetic pathways .

- The methoxy groups improve solubility in polar aprotic solvents (e.g., DMF or DMSO) compared to non-substituted benzaldehydes, facilitating reactions under mild conditions .

Research Findings and Key Insights

Antioxidant Activity : Syringaldehyde outperforms this compound in antioxidant assays due to its hydroxyl group, which quenches free radicals via hydrogen donation. The fluorinated analogue lacks this functionality, limiting its use in antioxidant formulations .

Reactivity in Heterocycle Synthesis : Fluorine substituents in this compound enhance its reactivity in cyclocondensation reactions. For example, it forms benzimidazoles at 120°C under nitrogen, whereas syringaldehyde requires harsher conditions due to reduced electrophilicity .

Thermodynamic Stability : Computational studies suggest that fluorine and methoxy groups synergistically stabilize the compound’s planar conformation, reducing energy barriers in transition states during NAS reactions .

生物活性

2,6-Difluoro-3,5-dimethoxybenzaldehyde (DFDMB) is an organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C₉H₈F₂O₃

- Molecular Weight : 200.16 g/mol

- CAS Number : 1890954-24-1

The biological activity of DFDMB can be attributed to its unique structural features:

- Fluorine Atoms : The presence of fluorine enhances the compound's reactivity and ability to form stable complexes with biomolecules, potentially increasing its binding affinity to various targets.

- Methoxy Groups : These groups influence solubility and pharmacokinetic properties, allowing for better interaction with biological systems.

Biological Applications

DFDMB has been investigated for several biological activities:

- Anticancer Activity :

- Antimicrobial Properties :

-

Enzyme Inhibition :

- Research indicates that DFDMB can act as an enzyme inhibitor, particularly in biochemical pathways involving hydrazine derivatives. This property is useful for probing enzyme mechanisms .

Table 1: Summary of Biological Activities of DFDMB

| Activity Type | Target/Mechanism | Reference |

|---|---|---|

| Anticancer | Inhibition of FGFR | |

| Antimicrobial | Activity against Gram-positive bacteria | |

| Enzyme Inhibition | Inhibition of specific enzymes |

Case Study: Anticancer Potential

A study focusing on the effects of DFDMB on FGFR4 showed that treatment with this compound resulted in a significant reduction in cell viability in cancer cell lines known to overexpress FGFR4. The results indicated a dose-dependent effect, with higher concentrations leading to increased apoptosis rates .

Case Study: Antimicrobial Efficacy

In antimicrobial assays, DFDMB was tested against various bacterial strains using the agar well diffusion method. The compound demonstrated notable inhibition zones comparable to standard antibiotics, suggesting its potential as a therapeutic agent against resistant bacterial strains .

Synthesis and Research Applications

DFDMB serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique properties make it suitable for further modifications to enhance biological activity or tailor it for specific applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。